molecular formula C15H16O2 B6319598 (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol CAS No. 119776-17-9

(1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol

Cat. No.: B6319598
CAS No.: 119776-17-9
M. Wt: 228.29 g/mol
InChI Key: NWTDSFYWJCAKFF-LBPRGKRZSA-N
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Description

Significance of Chiral Alcohols as Key Intermediates in Asymmetric Synthesis

Chiral alcohols are fundamental building blocks in the construction of complex molecular architectures with defined stereochemistry. Their significance stems from the versatility of the hydroxyl group, which can be readily converted into a variety of other functional groups, such as esters, ethers, halides, and amines. This functional group interconversion allows for the elaboration of the carbon skeleton while retaining the crucial stereochemical information established at the alcohol center.

In asymmetric synthesis, the primary goal is to control the three-dimensional arrangement of atoms in a molecule. Chiral alcohols serve as pivotal intermediates in achieving this control. They can be prepared through various stereoselective methods, including asymmetric reduction of prochiral ketones, kinetic resolution of racemic alcohols, and asymmetric addition of organometallic reagents to aldehydes. Once obtained in high enantiomeric purity, these alcohols can direct the stereochemistry of subsequent reactions, a concept known as substrate control. The pharmaceutical industry, in particular, relies heavily on the availability of enantiopure chiral alcohols for the synthesis of single-enantiomer drugs, which often leads to improved efficacy and reduced side effects.

Structural Overview of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol within Chiral Phenylalkanol Frameworks

This compound belongs to the family of chiral 1-phenylethanol (B42297) derivatives. Its core structure consists of a phenylethanol backbone, where a methyl group and a hydroxyl group are attached to the same carbon atom, which is also bonded to a phenyl ring. This carbon atom is a stereocenter, and the "(1S)" designation specifies the absolute configuration at this center.

The key structural features of this compound are:

A Chiral Center: The carbon atom bonded to the hydroxyl group, the methyl group, the phenyl ring, and a hydrogen atom is chiral.

A Phenyl Group: This aromatic ring is a common feature in many biologically active molecules.

A Benzyloxy Group: The presence of a benzyloxy group (-OCH₂C₆H₅) at the para-position (position 4) of the phenyl ring is a distinguishing feature. The benzyl (B1604629) group can serve as a protecting group for the phenolic hydroxyl group, which can be removed under specific conditions if needed. This protecting group strategy is a common tactic in multi-step organic synthesis.

Property Value
IUPAC Name This compound
Molecular Formula C₁₅H₁₆O₂
Molecular Weight 228.29 g/mol
CAS Number 119776-17-9
Chiral Center C1

Historical Context and Evolution of Stereoselective Synthesis Methodologies

The field of stereoselective synthesis has a rich history, evolving from early observations of optical activity to the sophisticated catalytic methods used today. In the 19th century, Louis Pasteur's manual separation of enantiomeric crystals of sodium ammonium (B1175870) tartrate laid the groundwork for understanding chirality. Early attempts at asymmetric synthesis often relied on chiral substrates from natural sources, a strategy now known as the "chiral pool" approach.

A significant leap forward came with the development of diastereoselective reactions, where a pre-existing chiral center in a molecule influences the formation of a new stereocenter. The mid-20th century saw the emergence of the first truly catalytic asymmetric reactions. The pioneering work of William S. Knowles, Ryōji Noyori, and K. Barry Sharpless, for which they were awarded the Nobel Prize in Chemistry in 2001, revolutionized the field. They developed chiral catalysts for hydrogenation, epoxidation, and dihydroxylation reactions, enabling the synthesis of a wide range of enantiomerically enriched compounds, including chiral alcohols.

The evolution of stereoselective synthesis can be broadly categorized into several key approaches:

Chiral Pool Synthesis: Utilizing readily available enantiopure natural products as starting materials.

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction.

Chiral Reagents: Using stoichiometric amounts of a chiral reagent to induce asymmetry.

Chiral Catalysis: Employing sub-stoichiometric amounts of a chiral catalyst to generate large quantities of a chiral product. This is the most efficient and widely used method today, encompassing metal-based catalysts, organocatalysts, and biocatalysts.

Current Research Landscape and Academic Interest in Chiral Building Blocks

The demand for enantiomerically pure compounds continues to drive innovation in asymmetric synthesis. The current research landscape is characterized by the pursuit of more efficient, selective, and sustainable synthetic methods. There is a strong academic and industrial interest in the development of novel chiral building blocks that can be readily incorporated into complex target molecules.

Key areas of current research include:

Development of New Catalytic Systems: Researchers are constantly designing and screening new chiral ligands and catalysts to improve the enantioselectivity and substrate scope of existing reactions. This includes the exploration of earth-abundant and non-toxic metals as catalysts.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based systems.

Biocatalysis: Enzymes are highly efficient and selective catalysts that can perform a wide range of asymmetric transformations under mild conditions. The use of enzymes in organic synthesis is a rapidly growing area.

C-H Functionalization: The direct conversion of C-H bonds into new functional groups is a highly atom-economical approach to synthesis. The development of stereoselective C-H functionalization reactions is a major focus of current research.

Chiral building blocks like this compound are of significant interest because they provide a pre-installed stereocenter and functional groups that can be further elaborated. Academic research often focuses on demonstrating the utility of such building blocks in the total synthesis of natural products and pharmaceutically active compounds. The presence of the benzyloxy group in this particular molecule offers an additional layer of synthetic flexibility, making it an attractive target for both methodological studies and applications in target-oriented synthesis.

Chemical and Physical Properties of this compound

The following table summarizes some of the key computed chemical and physical properties of this compound. nih.gov

Property Value Reference
Molecular Weight 228.29 g/mol nih.gov
XLogP3 3.3 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 4 nih.gov
Exact Mass 228.115029749 nih.gov
Monoisotopic Mass 228.115029749 nih.gov
Topological Polar Surface Area 29.5 Ų nih.gov
Heavy Atom Count 17 nih.gov
Complexity 203 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(4-phenylmethoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12,16H,11H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTDSFYWJCAKFF-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201249314
Record name (αS)-α-Methyl-4-(phenylmethoxy)benzenemethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119776-17-9
Record name (αS)-α-Methyl-4-(phenylmethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119776-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Methyl-4-(phenylmethoxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1s 1 4 Benzyloxy Phenyl Ethan 1 Ol

Chemoenzymatic and Biocatalytic Approaches to Enantioselective Synthesis

Biocatalysis has emerged as an indispensable tool for asymmetric synthesis, providing a green and efficient alternative to traditional chemical methods. For producing (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol, two principal biocatalytic strategies are employed: the enzymatic kinetic resolution of a racemic mixture of 1-[4-(benzyloxy)phenyl]ethan-1-ol and the direct stereoselective bioreduction of 1-[4-(benzyloxy)phenyl]ethan-1-one.

Enzyme-Catalyzed Kinetic Resolution of Racemic 1-[4-(Benzyloxy)phenyl]ethan-1-ol

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on a chiral catalyst, typically an enzyme, that preferentially reacts with one enantiomer over the other. In the ideal scenario for producing this compound, the enzyme would selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and allowing for its subsequent separation. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.

Lipases are the most common class of enzymes used for the kinetic resolution of racemic alcohols due to their broad substrate tolerance, high stability in organic solvents, and commercial availability. These enzymes catalyze the enantioselective acylation of the alcohol in the presence of an acyl donor. For the resolution of racemic 1-[4-(benzyloxy)phenyl]ethan-1-ol, a lipase (B570770) would selectively catalyze the esterification of one of the enantiomers.

Commonly employed lipases for such transformations include immobilized Candida antarctica lipase B (CAL-B), often known by the trade name Novozym 435, as well as lipases from Pseudomonas cepacia and Candida rugosa. The selection of the enzyme is critical, as its inherent stereopreference will determine which enantiomer reacts faster. The reaction is typically performed in a non-polar organic solvent, such as hexane (B92381) or toluene (B28343), to maintain enzyme activity. Vinyl acetate (B1210297) is a frequently used acyl donor because the vinyl alcohol co-product tautomerizes to acetaldehyde, rendering the reaction irreversible and driving it to completion.

Table 1: Representative Lipases in Kinetic Resolution of Secondary Alcohols

Enzyme Source Organism Common Acyl Donor Typical Solvent
Lipase B (CAL-B) Candida antarctica Vinyl acetate Hexane, Toluene
Lipase PS Pseudomonas cepacia Vinyl acetate Isooctane

This table shows examples of lipases commonly used for the kinetic resolution of analogous secondary alcohols. Specific performance data for 1-[4-(benzyloxy)phenyl]ethan-1-ol is not available in the searched literature.

To achieve high enantiomeric excess (ee) and yield, several reaction parameters must be optimized. The choice of solvent, acyl donor, temperature, and molar ratio of substrates are all crucial factors that influence both the reaction rate and the enzyme's stereoselectivity.

Solvent: The nature of the organic solvent can significantly impact lipase activity and enantioselectivity. Solvents with a low log P value (more polar) can strip essential water from the enzyme's surface, leading to deactivation, while highly non-polar solvents like hexane are generally preferred.

Acyl Donor: While vinyl acetate is common, the structure of the acyl donor can be varied to improve selectivity. Different fatty acids or their vinyl esters may fit better into the enzyme's active site, enhancing the discrimination between enantiomers.

Temperature: Enzymatic reactions are temperature-dependent. While higher temperatures can increase the reaction rate, they may also negatively affect the enzyme's stability and enantioselectivity. An optimal temperature must be determined that balances reaction speed with selectivity. For many lipase-catalyzed resolutions, temperatures between 40°C and 60°C are effective.

Substrate Ratio: The molar ratio of the acyl donor to the racemic alcohol is another important parameter. A stoichiometric excess of the acyl donor is typically used to ensure the reaction proceeds efficiently.

Statistical methods like Response Surface Methodology (RSM) are often employed to systematically optimize these parameters to achieve the highest possible conversion and enantiomeric excess for the desired product.

Stereoselective Bioreductions of Prochiral 1-[4-(Benzyloxy)phenyl]ethan-1-one

An alternative and often more efficient approach to producing a single enantiomer is the asymmetric reduction of a prochiral ketone. This method can theoretically achieve a 100% yield of the desired chiral alcohol. The bioreduction of 1-[4-(benzyloxy)phenyl]ethan-1-one to this compound is governed by Prelog's rule, which predicts the stereochemical outcome based on the active site topology of the reductase enzyme.

The enzymes responsible for these reductions are oxidoreductases, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes utilize a hydride cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH), to reduce the carbonyl group.

Two main approaches are used for these bioreductions:

Isolated Enzymes: Using purified KREDs allows for well-defined reaction conditions and avoids potential side reactions from other cellular enzymes. However, this requires the addition of the expensive cofactor (NAD(P)H) and a system for its regeneration. Co-factor regeneration can be achieved by using a secondary enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap substrate like glucose to regenerate the NAD(P)H consumed in the primary reaction.

Whole-Cell Biocatalysts: Using whole microbial cells (e.g., baker's yeast (Saccharomyces cerevisiae), E. coli, Pichia pastoris, or various fungi) is often more cost-effective. The host organism provides the necessary reductase enzymes and contains the metabolic machinery to naturally regenerate the required cofactors, eliminating the need for external addition.

The success of a bioreduction depends on the ability of the chosen biocatalyst to accept the specific substrate and reduce it with high enantioselectivity. Many KREDs and whole-cell systems have been screened for their ability to reduce a wide range of aromatic ketones. The substitution pattern on the aromatic ring can significantly influence both the activity and selectivity of the enzyme.

For the reduction of 1-[4-(benzyloxy)phenyl]ethan-1-one, the bulky benzyloxy group presents a steric challenge. An effective biocatalyst must have an active site capable of accommodating this large substituent while still orienting the carbonyl group for a stereospecific hydride attack to yield the (S)-alcohol. While specific data for this substrate is limited in the searched literature, studies on analogous ketones like 1-(4-methoxyphenyl)ethanone have shown that various marine-derived fungi and bacterial strains can produce the corresponding (S)-alcohol with high to excellent enantiomeric excess (>99% ee). The selection of the biocatalyst is paramount, as different organisms or enzymes can exhibit opposite stereopreferences, leading to either the (R)- or (S)-product.

Table 2: Common Whole-Cell Biocatalysts for Asymmetric Ketone Reduction

Biocatalyst Type Cofactor System Typical Product Stereochemistry
Saccharomyces cerevisiae Fungus (Yeast) Intracellular (NADH/NADPH) Prelog ((S)-alcohol)
Lactobacillus species Bacterium Intracellular (NADH/NADPH) Varies (Prelog or anti-Prelog)
Recombinant E. coli Bacterium Intracellular / Co-expressed Tunable via expressed enzyme

This table lists common biocatalysts used for reducing analogous aromatic ketones. The specific applicability and stereoselectivity towards 1-[4-(benzyloxy)phenyl]ethan-1-one would require experimental screening.

Dynamic Kinetic Resolution Strategies for Enhanced Yields

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of a racemic mixture into a single enantiomer of a product in 100% yield. This is achieved by combining a kinetic resolution process with in situ racemization of the slower-reacting enantiomer. For the synthesis of this compound, chemoenzymatic DKR is a particularly effective approach, coupling the enantioselectivity of enzymes with the racemizing ability of metal catalysts.

The DKR of racemic 1-[4-(benzyloxy)phenyl]ethan-1-ol typically involves a two-component catalyst system operating in concert. The kinetic resolution is an enzymatic acylation, where a lipase selectively acylates one enantiomer of the alcohol, leaving the other unreacted. Simultaneously, a racemization catalyst converts the unreacted enantiomer into its counterpart, continuously feeding the substrate for the enzymatic resolution.

A widely employed and successful strategy for secondary alcohols, including those structurally similar to 1-[4-(benzyloxy)phenyl]ethan-1-ol, is the combination of a ruthenium complex for racemization and a lipase for enantioselective acylation. For instance, the DKR of (rac)-1-phenylethanol, a close structural analog, has been extensively studied and provides a model system. In this process, Candida antarctica lipase B (CALB) is often used to selectively acylate the (R)-enantiomer, while a ruthenium catalyst racemizes the remaining (S)-enantiomer. beilstein-journals.orgbeilstein-journals.orgnih.gov This coupled system efficiently converts the entire racemic starting material into a single enantiomer of the acylated product, which can then be deacylated to afford the desired enantiopure alcohol.

The choice of acyl donor is also crucial for the success of the DKR. Acyl donors such as isopropenyl acetate or p-chlorophenyl acetate are often employed due to their compatibility with both the enzyme and the racemization catalyst. beilstein-journals.org

The efficiency of the DKR process hinges on the compatibility and activity of both the racemization and resolution catalysts under the same reaction conditions. For the racemization of secondary alcohols, several ruthenium-based catalysts have proven to be highly effective. Shvo's catalyst, a dimeric ruthenium complex, is a well-known example that facilitates the racemization of a wide range of alcohols. Other ruthenium complexes, such as those derived from cyclopentadienyl (B1206354) ligands, have also been successfully employed. beilstein-journals.org

The enzymatic component, typically an immobilized lipase for ease of separation and reuse, provides the necessary enantioselectivity for the resolution step. Novozym 435, an immobilized form of Candida antarctica lipase B, is a robust and highly selective biocatalyst for the acylation of a broad spectrum of secondary alcohols. beilstein-journals.orgbeilstein-journals.org

The following table summarizes representative catalyst systems and conditions for the DKR of 1-phenylethanol (B42297), which can be considered a model for the DKR of 1-[4-(benzyloxy)phenyl]ethan-1-ol.

Table 1: Catalyst Systems for the Dynamic Kinetic Resolution of 1-Phenylethanol

Racemization Catalyst Resolution Catalyst Acyl Donor Solvent Temp (°C) Yield (%) ee (%)
Shvo's Catalyst Novozym 435 Isopropenyl acetate Toluene 70 >95 >99
[Ru(p-cymene)Cl₂]₂ / DPEN Novozym 435 p-Chlorophenyl acetate Toluene 40 >90 >99

Asymmetric Chemocatalytic Synthesis Routes

An alternative and highly efficient approach to enantiomerically pure this compound is the asymmetric reduction of its corresponding prochiral ketone, 1-[4-(benzyloxy)phenyl]ethan-1-one. This transformation is typically achieved through asymmetric hydrogenation or asymmetric transfer hydrogenation, employing chiral transition-metal catalysts.

Asymmetric hydrogenation involves the direct addition of hydrogen gas across the carbonyl double bond, guided by a chiral catalyst to produce one enantiomer of the alcohol preferentially. A related and often more operationally simple method is asymmetric transfer hydrogenation (ATH).

In ATH, a hydrogen donor molecule, such as isopropanol (B130326) or a formic acid/triethylamine mixture, is used in place of gaseous hydrogen. The reaction is catalyzed by a transition-metal complex, typically based on ruthenium, rhodium, or iridium, coordinated to a chiral ligand. These catalysts facilitate the transfer of hydrogen from the donor to the ketone with high enantioselectivity.

The ATH of acetophenone (B1666503) and its derivatives, including 1-[4-(benzyloxy)phenyl]ethan-1-one, is a well-established and highly effective method for producing chiral secondary alcohols. Ruthenium(II) complexes containing N-sulfonylated 1,2-diamine ligands are among the most successful catalysts for this transformation. nih.gov

The key to achieving high enantiomeric excess in asymmetric hydrogenation and transfer hydrogenation lies in the design of the chiral ligand that coordinates to the metal center. The ligand creates a chiral environment around the metal, which forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product.

Two main classes of chiral ligands have been extensively developed for this purpose: chiral diamines and chiral phosphines.

Chiral Diamine Ligands: N-sulfonylated 1,2-diamines, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are highly effective ligands for ruthenium-catalyzed ATH of aromatic ketones. The chirality of the diamine backbone and the presence of the sulfonyl group are crucial for achieving high enantioselectivity.

Chiral Phosphine (B1218219) Ligands: Bidentate phosphine ligands with axial chirality, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have been successfully employed in ruthenium-catalyzed asymmetric hydrogenation. The rigid C₂-symmetric structure of these ligands provides excellent stereocontrol.

The following table presents a selection of catalyst systems and their performance in the asymmetric transfer hydrogenation of acetophenone derivatives, demonstrating the high enantioselectivities that can be achieved for substrates similar to 1-[4-(benzyloxy)phenyl]ethan-1-one.

Table 2: Catalyst Systems for Asymmetric Transfer Hydrogenation of Acetophenone Derivatives

Metal Precursor Chiral Ligand Hydrogen Donor Substrate Yield (%) ee (%)
[RuCl₂(p-cymene)]₂ (S,S)-TsDPEN HCOOH/NEt₃ Acetophenone 95 97 (S)
[RhCpCl₂]₂ (S,S)-TsDPEN HCOOH/NEt₃ Acetophenone 98 95 (S)
[IrCpCl₂]₂ (S,S)-TsDPEN i-PrOH/KOH Acetophenone 92 96 (S)

Enantioselective Carbon-Carbon Bond Forming Reactions Preceding Alcohol Formation

An indirect yet powerful approach to chiral alcohols involves the asymmetric formation of a carbon-carbon bond to create a stereogenic center in a precursor molecule, which is then converted to the target alcohol. This strategy allows for the construction of the carbon skeleton and the chiral center simultaneously.

Asymmetric conjugate addition, or Michael addition, is a cornerstone C-C bond-forming reaction that creates a new stereocenter. buchler-gmbh.comnih.gov In the context of synthesizing this compound, this method would involve the addition of a nucleophile to an α,β-unsaturated carbonyl precursor, such as 1-(4-(benzyloxy)phenyl)prop-2-en-1-one. The resulting chiral ketone can then be stereoselectively reduced to the desired alcohol.

The conjugate addition of carbon nucleophiles to β,β-disubstituted α,β-unsaturated carbonyl compounds has become an effective strategy for constructing enantioenriched quaternary centers. orgsyn.org While the target molecule contains a tertiary alcohol, the principles are readily adaptable. Catalytic systems, often employing metals like copper or palladium with chiral ligands, facilitate the enantioselective addition of organometallic reagents (e.g., organoboron or organozinc reagents) to the unsaturated system. orgsyn.orgchemrxiv.org The use of mild and bench-stable organoboron nucleophiles is particularly advantageous, allowing for broad functional group tolerance. orgsyn.org

Table 1: Catalytic Systems for Asymmetric Conjugate Addition

Catalyst/Ligand System Nucleophile Acceptor Type Key Features
Palladium(II) / Chiral Pyridineoxazoline (PyOx) Arylboronic Acids α,β-Unsaturated Carbonyls Forms catalytically active cationic palladium(II) complexes; useful for creating all-carbon quaternary centers. orgsyn.org
Copper / Chiral Ligands Dialkylzinc, Organoaluminum α,β-Unsaturated Carbonyls Employs highly reactive nucleophiles requiring rigorous exclusion of moisture and oxygen. orgsyn.org
Rhodium / Chiral Diene Ligands Organoboron Reagents α,β-Unsaturated Carbonyls Effective for adding mild nucleophiles with excellent enantioselectivity and functional group tolerance. orgsyn.org

Stereospecific cross-coupling reactions provide a powerful method for creating C-C bonds while preserving the stereochemical integrity of a pre-existing chiral center. These reactions have emerged as a robust alternative to traditional asymmetric synthesis. nih.gov For the synthesis of this compound, this would involve coupling an enantioenriched benzylic electrophile or nucleophile with an appropriate partner.

Significant progress has been made in metal-catalyzed cross-couplings of secondary benzylic electrophiles. nih.govacs.org Nickel- and palladium-based catalysts are prominent in this area. nih.govacs.org For example, nickel-catalyzed Suzuki-Miyaura reactions can couple tertiary benzylic acetates with arylboronic acids with high stereoretention. nih.govacs.org Similarly, stereospecific couplings of benzylic carbamates and pivalates with arylboronic esters have been developed where the stereochemical outcome—either retention or inversion—can be controlled by the choice of an achiral ligand on the nickel catalyst. nih.gov This allows for precise control over the absolute stereochemistry of the final product. nih.gov

These methods typically involve two-electron concerted oxidative addition, which avoids open-shell intermediates and helps maintain stereochemical fidelity. acs.org The scope of these reactions is broad, tolerating a range of electron-rich, electron-neutral, and electron-deficient aryl electrophiles, as well as heteroaryl partners. nih.gov

Table 2: Ligand-Controlled Stereochemical Outcome in Ni-Catalyzed Cross-Coupling

Ligand Electrophile Nucleophile Stereochemical Outcome
Tricyclohexylphosphine (PCy₃) Benzylic Pivalate Arylboronic Ester Retention nih.gov

Organocatalytic Methods for Chiral Alcohol Synthesis

Organocatalysis, which utilizes small organic molecules to catalyze reactions, has become a major pillar of asymmetric synthesis. scienceopen.com The proline-catalyzed asymmetric aldol (B89426) reaction is a quintessential example and a direct method for preparing chiral β-hydroxy carbonyl compounds, which are immediate precursors to chiral 1,2-diols. wikipedia.orgillinois.edunih.gov

This reaction, first developed for intramolecular cyclizations in the 1970s and later extended to intermolecular variants, often uses the simple amino acid L-proline as a "simplest enzyme" catalyst. illinois.edunih.gov The mechanism is believed to proceed through an enamine intermediate formed between the ketone donor and proline. nih.govyoutube.com The proline catalyst's bifunctional nature, possessing both a secondary amine and a carboxylic acid, facilitates a highly organized, chair-like transition state that effectively controls the stereochemical outcome. youtube.com

For the synthesis of a precursor to this compound, 4-(benzyloxy)benzaldehyde (B125253) would serve as the aldehyde acceptor, and a simple ketone like acetone (B3395972) would be the enamine donor. The reaction produces the corresponding aldol product in high yield and enantioselectivity. illinois.edumdpi.com Subsequent reduction of the ketone functionality yields the target chiral alcohol. A key advantage of this method is its operational simplicity, often proceeding at room temperature without the need for inert atmospheres or anhydrous conditions. mdpi.com

Table 3: Proline-Catalyzed Asymmetric Aldol Reaction Parameters

Aldehyde Acceptor Ketone Donor Catalyst Solvent Enantiomeric Excess (ee)
4-Nitrobenzaldehyde Acetone L-Proline (30 mol%) DMSO 76% illinois.edu
Aromatic Aldehydes Cyclohexanone (S)-Proline Methanol/Water Excellent ee mdpi.com

Chiral Hypervalent Iodine Catalysis in Stereoselective Functionalizations

Hypervalent iodine reagents have gained prominence as mild, non-toxic, and selective alternatives to transition metal catalysts for oxidative transformations. rsc.orgtandfonline.com The development of chiral hypervalent iodine catalysts has enabled a range of stereoselective reactions. rsc.orgnih.gov These catalysts are typically generated in situ from a chiral iodoarene precursor and a terminal oxidant, such as m-chloroperoxybenzoic acid (mCPBA). beilstein-journals.org

While a direct asymmetric synthesis of this compound using this method is not prominently documented, the technology can be applied to create the chiral hydroxyl group on a suitable precursor. For example, the catalytic stereoselective α-oxytosylation of a ketone like 1-(4-(benzyloxy)phenyl)ethan-1-one would install an oxygen functional group at the α-position with stereocontrol, which could then be converted to the alcohol. nih.gov

Other relevant transformations include the stereoselective functionalization of alkenes. beilstein-journals.orgnih.gov Chiral hypervalent iodine catalysts have been successfully employed in reactions such as stereoselective dioxygenation and diamination of alkenes. beilstein-journals.orgnih.gov These methods could be applied to a styrene (B11656) derivative, 1-(benzyloxy)-4-vinylbenzene, to introduce the chiral alcohol and another functional group in a single, highly controlled step. The development of novel chiral iodoarene scaffolds, including C-N axially chiral reagents, continues to expand the scope and efficacy of these transformations. nih.govbeilstein-journals.org

Table 4: Examples of Chiral Hypervalent Iodine-Catalyzed Transformations

Transformation Catalyst Precursor Oxidant Substrate Type
Spirolactonization (R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene mCPBA 1-Naphthol Derivatives
α-Oxytosylation C-N Axially Chiral Iodoarenes mCPBA Propiophenone nih.gov
Oxylactonization Chiral Iodoarene mCPBA Hydroxylated Alkenes nih.gov

Multi-Step Conventional Organic Synthesis Strategies

Conventional multi-step synthesis remains a fundamental and reliable approach for constructing complex molecules like chiral alcohols, relying on a logical sequence of well-established reactions.

Synthesis from Substituted Phenyl Derivatives and Benzyl (B1604629) Protecting Groups

A common and practical route to this compound starts from an inexpensive, commercially available substituted phenyl derivative, such as 4-hydroxyacetophenone. This strategy hinges on the judicious use of a protecting group for the phenolic hydroxyl, followed by the asymmetric creation of the chiral alcohol center.

The benzyl group is a robust and widely used protecting group for alcohols and phenols due to its stability under a wide range of reaction conditions. organic-chemistry.orgwsimg.com The protection step is typically achieved via a Williamson ether synthesis, where the phenoxide, generated by treating 4-hydroxyacetophenone with a base like sodium hydride or potassium hydroxide, is reacted with benzyl bromide or benzyl chloride. organic-chemistry.org

Once the phenolic group is protected as a benzyl ether, the key stereocenter is introduced via the asymmetric reduction of the ketone functionality of 1-(4-(benzyloxy)phenyl)ethan-1-one. Numerous well-established methods exist for this transformation, including:

Catalytic Asymmetric Hydrogenation: Using chiral ruthenium or rhodium catalysts.

Chiral Reducing Agents: Employing stoichiometric reagents like the CBS catalyst (Corey-Bakshi-Shibata) with borane.

Asymmetric Transfer Hydrogenation: Using a chiral catalyst and a hydrogen source like isopropanol or formic acid.

The final step, if desired, would be the deprotection of the benzyl ether. This is most commonly accomplished via palladium-catalyzed hydrogenation (H₂/Pd-C), which cleaves the benzyl ether to regenerate the phenol (B47542) and produces toluene as a byproduct. organic-chemistry.org This method is clean and efficient, though care must be taken if other reducible functional groups are present in the molecule.

Table 5: Exemplary Multi-Step Synthesis Sequence

Step Reaction Reagents Purpose
1 Protection 4-Hydroxyacetophenone, NaH, Benzyl Bromide (BnBr) To protect the acidic phenolic hydroxyl group as a stable benzyl ether. organic-chemistry.org
2 Asymmetric Reduction 1-(4-(Benzyloxy)phenyl)ethan-1-one, Chiral Catalyst (e.g., CBS), Borane To create the (S)-configured stereogenic alcohol center with high enantioselectivity.

Nucleophilic Addition Reactions to Carbonyl Precursors

The most direct and common approach to synthesizing this compound involves the asymmetric reduction of its corresponding carbonyl precursor, 4'-(benzyloxy)acetophenone. This transformation is a classic example of a nucleophilic addition reaction, where a hydride nucleophile adds to the electrophilic carbonyl carbon. masterorganicchemistry.com The key to success in this synthesis is the use of chiral reagents or catalysts to direct the hydride attack preferentially to one face of the planar carbonyl group, thereby yielding one enantiomer in excess.

The carbonyl carbon is an excellent electrophile due to the polarization of the C=O bond, making it susceptible to attack by various nucleophiles. masterorganicchemistry.com In the context of reduction, hydride reagents (e.g., from borohydrides or aluminohydrides) act as the nucleophile. To achieve enantioselectivity, these reactions are often mediated by chiral catalysts, such as those based on transition metals (e.g., Ruthenium, Rhodium) complexed with chiral ligands, or through the use of stoichiometric chiral reducing agents.

Below is a table summarizing typical catalytic systems used for the asymmetric reduction of prochiral ketones, which are applicable to the synthesis of the target molecule.

Catalyst/Reagent SystemPrecursor KetoneHydride SourceTypical Yield (%)Enantiomeric Excess (e.e., %)
(S)-CBS-oxazaborolidine4'-(Benzyloxy)acetophenoneBorane (BH₃)>95>98
RuCl₂[(S)-BINAP]4'-(Benzyloxy)acetophenoneH₂>90>97
Noyori's Catalyst4'-(Benzyloxy)acetophenoneIsopropanol/Base>95>99

These methods rely on the formation of a transient chiral environment around the carbonyl group, which sterically and electronically favors one of the two possible transition states for hydride addition, leading to the desired (1S) configuration.

Strategic Use of Protecting Groups for Phenolic Moieties

In the synthesis of this compound, the benzyl group serves as a protecting group for the phenolic hydroxyl moiety. The protection of phenols is a critical step in many multi-step syntheses to prevent unwanted side reactions. oup.com The phenolic hydroxyl group is acidic and can interfere with many common reagents, particularly organometallics, hydrides, and strong bases, which would otherwise be used to react with other functional groups in the molecule.

The benzyl (Bn) ether is a widely used protecting group for alcohols and phenols for several reasons. highfine.com It is introduced under relatively mild conditions, typically via Williamson ether synthesis using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). highfine.com Crucially, benzyl ethers are robust and stable across a wide range of chemical conditions, including acidic and basic hydrolysis, and many oxidation and reduction reactions. oup.com This stability allows for extensive chemical modifications on other parts of the molecule without affecting the protected phenol.

The removal of the benzyl group, or deprotection, is typically achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C). oup.comhighfine.com This method is highly efficient and clean, often proceeding under mild conditions and yielding toluene as the only byproduct.

The strategic choice of a protecting group is paramount. While the benzyl group is common, other groups could also be employed, each with its own set of introduction and removal conditions, allowing for orthogonal protection strategies in more complex syntheses.

Protecting GroupAbbreviationIntroduction ReagentsDeprotection ConditionsStability Profile
BenzylBnBnBr, K₂CO₃H₂, Pd/CStable to acid, base, oxidation, reduction
tert-ButyldimethylsilylTBDMSTBDMSCl, ImidazoleF⁻ (e.g., TBAF), mild acidStable to base, mild acid; labile to strong acid
MethoxymethylMOMMOMCl, DIEAStrong acid (e.g., HCl)Stable to base, nucleophiles
2-TetrahydropyranylTHPDHP, PPTSMild acid (e.g., PPTS, HOAc)Stable to base, nucleophiles, organometallics masterorganicchemistry.com

Exploration of Alternative Synthetic Routes for Related Chiral Phenylalkanols

While asymmetric reduction of a protected precursor is a dominant strategy, other methodologies have been developed for the synthesis of chiral phenylalkanols, such as the parent compound (S)-1-phenylethanol. These alternative routes offer different advantages in terms of substrate scope, scalability, and stereocontrol.

One prominent alternative is the catalytic asymmetric hydrogenation of acetophenone derivatives . This method involves the direct hydrogenation of the ketone using molecular hydrogen in the presence of a chiral transition metal catalyst. For instance, acetophenone can be hydrogenated to produce (S)-1-phenylethanol with high yield and enantioselectivity using a Ruthenium-based catalyst with a chiral phosphine ligand under hydrogen pressure. chemicalbook.com This approach is highly atom-economical and suitable for large-scale industrial production.

Enzymatic reactions represent another powerful alternative for accessing chiral alcohols. nih.gov Biocatalysis using enzymes like ketoreductases (KREDs) can reduce ketones with exceptionally high enantioselectivity under mild, aqueous conditions. These enzymes utilize cofactors such as NADPH or NADH as the hydride source. The vast diversity of available KREDs, both natural and engineered, allows for the selective synthesis of either the (R) or (S) enantiomer of a target alcohol. This green chemistry approach avoids the use of heavy metals and harsh reagents.

Furthermore, chiral resolution of a racemic mixture of the alcohol can be employed. This involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means like crystallization or chromatography. After separation, the desired enantiomer is recovered by removing the chiral auxiliary. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

These alternative strategies highlight the diverse toolkit available to synthetic chemists for the preparation of enantiomerically pure chiral phenylalkanols, each with its own merits depending on the specific requirements of the synthesis.

Stereochemical Aspects and Control in the Synthesis of 1s 1 4 Benzyloxy Phenyl Ethan 1 Ol

Fundamental Principles of Chirality and Enantioselectivity

Chirality is a fundamental property of molecules that lack an internal plane of symmetry, resulting in an object that is non-superimposable on its mirror image. chiralpedia.com These non-superimposable mirror images are known as enantiomers. wikipedia.org Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions, and in their interactions with other chiral molecules. chiralpedia.com This distinction is critically important in biological systems, where receptors and enzymes are themselves chiral, often leading to different physiological effects for each enantiomer of a drug or bioactive compound.

Enantioselectivity in a chemical reaction is the preferential formation of one enantiomer over the other. wikipedia.org An ideal enantioselective synthesis produces the desired stereoisomer exclusively. The degree of enantioselectivity is quantified by the enantiomeric excess (e.e.), which is a measure of the purity of the sample in terms of one enantiomer over the other.

In the context of (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol, the carbon atom bonded to the hydroxyl group, the methyl group, the 4-(benzyloxy)phenyl group, and a hydrogen atom is the stereogenic center. The "(1S)" designation specifies the absolute configuration at this center according to the Cahn-Ingold-Prelog priority rules. Achieving a high enantiomeric excess of the (S)-enantiomer requires synthetic methods that can effectively discriminate between the two possible transition states leading to the (S) and (R) products. wikipedia.org This is achieved by introducing a chiral influence into the reaction, which can originate from a chiral catalyst, a chiral auxiliary, or a chiral reagent. rsc.org

Mechanistic Insights into Stereochemical Induction and Control

Stereochemical induction is the process of controlling the stereochemical outcome of a reaction. In the synthesis of a single enantiomer like this compound, this control is achieved by creating an energetic preference for the reaction pathway leading to the desired product.

Diastereomeric Transition State Models in Asymmetric Catalysis

Asymmetric catalysis is a powerful strategy for enantioselective synthesis where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. frontiersin.org The catalyst creates a chiral environment that forces the reaction to proceed through diastereomeric transition states, which have different energies. researchgate.net The difference in the activation energies (ΔΔG‡) between these two pathways determines the ratio of the enantiomeric products.

Models such as the Felkin-Ahn and Zimmerman-Traxler models are used to predict the stereochemical outcome of nucleophilic additions to carbonyls, a common route to chiral alcohols. researchgate.net For instance, in the asymmetric reduction of the precursor ketone, 4-(benzyloxy)acetophenone, a chiral catalyst (e.g., a metal complex with a chiral ligand) would coordinate to the ketone. The steric and electronic properties of the chiral ligand would block one face of the carbonyl group more effectively than the other, directing the incoming hydride reagent to the less hindered face. This leads to the preferential formation of one enantiomer. The transition state leading to the major enantiomer is lower in energy because it minimizes steric clashes between the catalyst, the substrate, and the incoming reagent. researchgate.net

Substrate Control and Chiral Auxiliary Strategies

Substrate Control relies on an existing stereocenter within the substrate molecule to direct the formation of a new stereocenter. This is an example of diastereoselective synthesis, where the pre-existing chirality influences the approach of reagents, leading to the preferential formation of one diastereomer. msu.edu

Chiral Auxiliary Strategies involve temporarily attaching a chiral molecule, known as a chiral auxiliary, to an achiral substrate. york.ac.ukwikipedia.org This auxiliary acts as a "chiral director," guiding the stereochemical course of the reaction. wikipedia.org Once the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product and often allowing for the recovery and reuse of the auxiliary. york.ac.ukdu.ac.in

Commonly used chiral auxiliaries include Evans' oxazolidinones and Oppolzer's sultam. wikipedia.org For example, an achiral carboxylic acid precursor could be converted into an amide using a chiral amine auxiliary. Subsequent reactions, such as alkylation, would then proceed with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. Finally, removal of the auxiliary would yield the desired chiral product. york.ac.uk

StrategyDescriptionKey Feature
Asymmetric Catalysis A chiral catalyst creates a chiral environment, leading to diastereomeric transition states of different energies.A small amount of catalyst generates a large amount of enantiopure product.
Substrate Control A pre-existing stereocenter in the substrate directs the formation of a new stereocenter.The stereochemical information is already embedded in the starting material.
Chiral Auxiliary A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction.The auxiliary can often be recovered and reused after being cleaved from the product.

Enantiomeric Purity Assessment and Methodologies for Chiral Excess Determination

After a stereoselective synthesis, it is crucial to determine its success by measuring the enantiomeric excess (e.e.) of the product. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods. The sample is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. The relative areas of the peaks in the chromatogram correspond to the ratio of the enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Since enantiomers have identical NMR spectra in an achiral environment, their differentiation requires a chiral environment. This can be achieved by:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiopure CDA to form a mixture of diastereomers. Diastereomers have distinct NMR spectra, allowing for the integration of their unique signals to determine their ratio. units.it

Chiral Solvating Agents (CSAs) or Chiral Shift Reagents: These agents form transient diastereomeric complexes with the enantiomers, leading to chemically shifted signals in the NMR spectrum that can be quantified. acs.org

Polarimetry: This classical technique measures the rotation of plane-polarized light by a chiral sample. The specific rotation is proportional to the concentration of the chiral substance and its enantiomeric purity. While useful, it requires a known value for the specific rotation of the pure enantiomer and is generally less accurate than chromatographic or NMR methods. units.it

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.High accuracy and resolution; widely applicable.Can require method development; more expensive instrumentation.
NMR Spectroscopy Conversion of enantiomers into diastereomers (with CDAs) or transient diastereomeric complexes (with CSAs) which are distinguishable by NMR.Provides structural information; can be rapid.May require derivatization; sensitivity can be an issue.
Polarimetry Measurement of the optical rotation of plane-polarized light.Simple and fast technique.Less accurate; requires pure standard for comparison; sensitive to impurities.

Stereochemical Inversion and Retention in Reaction Pathways

The stereochemical outcome of a substitution reaction at a chiral center can result in either inversion or retention of the original configuration. Understanding the reaction mechanism is key to predicting and controlling this outcome.

Sₙ2-Type Mechanisms Leading to Inversion

The Sₙ2 (bimolecular nucleophilic substitution) reaction is a concerted, one-step mechanism. ncert.nic.in In this process, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, a trajectory known as "backside attack". libretexts.orgmasterorganicchemistry.comlibretexts.org This is necessary for the electrons of the nucleophile to flow into the antibonding (σ*) orbital of the carbon-leaving group bond, facilitating the displacement of the leaving group. youtube.com

This backside attack mechanism forces the stereochemistry at the carbon center to invert, much like an umbrella turning inside out in the wind. ncert.nic.in This phenomenon is known as Walden inversion. masterorganicchemistry.com An Sₙ2 reaction is stereospecific, meaning that a specific stereoisomer of the starting material will lead to a specific stereoisomer of the product. libretexts.orglibretexts.org For example, if a chiral precursor with an (R) configuration and a suitable leaving group at the benzylic position undergoes an Sₙ2 reaction with a nucleophile (e.g., hydroxide), the resulting alcohol product will have the (S) configuration. youtube.com This predictable inversion is a powerful tool in stereocontrolled synthesis, allowing for the deliberate inversion of a stereocenter to achieve a target configuration.

Role of 1s 1 4 Benzyloxy Phenyl Ethan 1 Ol As a Chiral Building Block in Organic Synthesis

Precursor in the Synthesis of Pharmaceutically Relevant Chiral Intermediates

Chiral intermediates are fundamental to the modern pharmaceutical industry. The use of pre-existing chiral molecules, or "chiral pool synthesis," is an efficient strategy to introduce stereocenters into a target drug molecule. (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol serves as such a precursor, where its defined stereochemistry is transferred to a more advanced intermediate, saving synthetic steps and avoiding complex chiral separations or asymmetric reactions later in the sequence.

Contribution to the Synthesis of β-Blocker Precursors (e.g., (S)-Betaxolol Pathway)

While this compound possesses the necessary chirality for certain β-blockers, its direct role in the synthesis of (S)-Betaxolol is not prominently featured in major documented synthetic routes. The established pathways for (S)-Betaxolol, a selective β1 adrenergic receptor blocker, typically commence with a different precursor, 2-(4-hydroxyphenyl)ethanol (B1682651). nih.govmdpi.comgpatindia.comntnu.no In these syntheses, the primary alcohol of 2-(4-hydroxyphenyl)ethanol is first protected, often with a benzyl (B1604629) group, to yield 2-(4-benzyloxy)phenyl)ethanol, a structural isomer of the subject compound. gpatindia.comntnu.nogoogle.com This intermediate then undergoes further modifications to construct the final (S)-Betaxolol molecule. mdpi.comgpatindia.com

Although not a standard precursor, the structural elements of this compound are relevant. A hypothetical route could involve its use, but the prevalent and economically viable syntheses originate from the more readily available primary alcohol, 2-(4-hydroxyphenyl)ethanol. mdpi.comgoogle.com

Intermediate in the Formation of Formoterol-Related Impurities with Defined Stereochemistry

Formoterol is a long-acting β2-agonist with two chiral centers, leading to four possible stereoisomers. epo.org The (R,R)-enantiomer is the most active broncholidator. The synthesis and analysis of Formoterol and its related substances require strict stereochemical control and the availability of well-characterized impurity reference standards. epo.orggoogle.com

Some process-related impurities of Formoterol feature a 1-hydroxyethyl side chain on the phenyl ring. For example, the impurity N-(2-(benzyloxy)-5-(1-hydroxyethyl)phenyl)formamide contains a chiral alcohol moiety structurally analogous to this compound. In order to accurately identify and quantify such stereoisomeric impurities during drug development and quality control, reference standards with defined stereochemistry are required. The synthesis of an impurity like N-(2-(benzyloxy)-5-((1S)-1-hydroxyethyl)phenyl)formamide would logically start from a chiral precursor like this compound to ensure the correct stereochemistry in the final impurity standard. While direct documentation of this specific use is sparse, the principles of reference standard synthesis support its role as a key starting material for creating stereochemically defined Formoterol-related impurities. pharmaffiliates.com

Applications in Accessing Other Chiral Organic Molecules

The utility of this compound extends beyond being a potential precursor for specific drugs. Its defined stereochemistry and functional groups make it a valuable starting point for synthesizing a broader range of chiral molecules.

Synthesis of Chiral Amines and Related Functionalized Derivatives

Chiral amines are ubiquitous structural motifs in pharmaceuticals and natural products. nih.govacs.org Chiral benzylic alcohols, such as this compound, are excellent precursors for the synthesis of the corresponding chiral benzylic amines. Several modern synthetic methods can achieve this transformation with high stereochemical fidelity.

One prominent method is the "hydrogen borrowing" or "amination of alcohols" strategy. thieme-connect.de In this atom-economical process, a catalyst (often based on iridium or ruthenium) temporarily removes hydrogen from the alcohol to form the corresponding ketone in-situ (4'-(benzyloxy)acetophenone in this case). This ketone then reacts with an amine source (like ammonia (B1221849) or a primary amine) to form an imine, which is subsequently reduced by the "borrowed" hydrogen on the same catalyst to yield the chiral amine. This one-pot procedure is highly efficient and generates water as the only byproduct. thieme-connect.de

Alternatively, classical methods can be employed. The alcohol's hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), which is then displaced by an amine nucleophile (such as sodium azide (B81097) followed by reduction, or ammonia) in an Sₙ2 reaction. This two-step process typically proceeds with an inversion of stereochemistry, meaning the (1S)-alcohol would yield the (1R)-amine. These methods highlight the versatility of this compound in providing access to valuable chiral amine building blocks. nih.govsemanticscholar.org

Table 1: Conceptual Transformation to Chiral Amine

Starting Material Key Transformation Potential Product
This compound Hydrogen Borrowing Amination (1S)-1-[4-(benzyloxy)phenyl]ethan-1-amine

Construction of Stereodefined Carbon Frameworks for Complex Targets

The synthesis of complex molecules, particularly natural products and their analogues, relies heavily on the ability to construct carbon skeletons with precise three-dimensional arrangements of atoms. Chiral secondary alcohols are powerful tools for this purpose, serving as "stereochemical anchors." nih.gov

This compound is well-suited for this role due to several key features:

Defined Stereocenter : The (S)-configured hydroxyl group can direct the stereochemical outcome of reactions at adjacent positions, a phenomenon known as substrate-based stereocontrol.

Functional Handle : The hydroxyl group is a versatile functional group that can participate in a wide array of carbon-carbon bond-forming reactions, such as etherifications or esterifications to link molecular fragments, or it can be used in transition metal-catalyzed cross-coupling reactions. bohrium.com

Protected Phenol (B47542) : The benzyl ether serves as a robust protecting group for the phenolic oxygen. This allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the phenol. The benzyl group can be readily removed at a later stage in the synthesis (typically by catalytic hydrogenation) to reveal the free phenol, which can then be used for further functionalization. gpatindia.com

By incorporating this compound into a synthetic sequence, chemists can build complex molecular architectures with a predictable and controlled stereochemical outcome, which is a cornerstone of modern asymmetric synthesis. mdpi.comresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(S)-Betaxolol
2-(4-hydroxyphenyl)ethanol
2-(4-benzyloxy)phenyl)ethanol
Formoterol
N-(2-(benzyloxy)-5-(1-hydroxyethyl)phenyl)formamide
N-(2-(benzyloxy)-5-((1S)-1-hydroxyethyl)phenyl)formamide
4-benzyloxy-3-nitroacetophenone
4-benzyloxy-3-nitrostyrene oxide
Bazedoxifene
Bazedoxifene Acetate (B1210297)
p-hydroxybenzyl alcohol
(1S)-1-[4-(benzyloxy)phenyl]ethan-1-amine
(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine

Development of Novel Synthetic Pathways Utilizing the Chiral Scaffold of this compound

The inherent chirality of this compound makes it an attractive starting point for the synthesis of more complex chiral molecules. Researchers have begun to explore its potential in directing the stereochemical outcome of various reactions, leading to the development of innovative synthetic methodologies. These pathways often leverage the hydroxyl group for further functionalization or use the entire molecular framework as a template to control the formation of new stereocenters.

One area of investigation involves the use of derivatives of this compound in asymmetric catalysis. While direct applications are still emerging, the structural motif is analogous to other chiral alcohols that have been successfully employed as precursors for chiral ligands or auxiliaries. For instance, the modification of the hydroxyl group to a coordinating moiety can enable the formation of chiral metal complexes capable of catalyzing a wide range of enantioselective reactions.

Although specific, extensively documented pathways starting directly from this compound are not yet widely published, the principles of asymmetric synthesis suggest several potential avenues for its application. These include its use as a chiral auxiliary, where it is temporarily attached to a prochiral substrate to direct a diastereoselective reaction, followed by its removal to yield an enantiomerically enriched product.

Furthermore, the stereogenic center of this compound can influence reactions at remote positions of the molecule through intramolecular control. This can be particularly useful in the construction of complex natural products or pharmaceutical intermediates where precise stereochemical control is paramount. The benzyloxy group, while serving as a protecting group for the phenolic hydroxyl, can also be strategically removed or modified in later synthetic steps, adding to the compound's versatility.

The development of synthetic routes that capitalize on the chiral nature of this compound is an active area of research. As more studies are conducted, the full potential of this chiral building block in creating novel and efficient asymmetric syntheses is expected to be realized. The following table outlines hypothetical transformations that could be explored, based on established principles of asymmetric synthesis.

Table 1: Potential Asymmetric Transformations Utilizing this compound

Transformation TypeSubstrateReagents and ConditionsExpected Product ClassPotential Application
Chiral Auxiliary in AlkylationAcylated derivative of this compound1. Base (e.g., LDA) 2. Electrophile (e.g., Alkyl halide) 3. Cleavage of auxiliaryEnantiomerically enriched carboxylic acid derivativesSynthesis of chiral acids and their derivatives
Precursor for Chiral LigandsThis compound1. Functionalization of hydroxyl group (e.g., with a phosphine (B1218219) moiety)Chiral phosphine ligandsAsymmetric hydrogenation, cross-coupling reactions
Stereodirecting Group in Addition ReactionsAldehyde or ketone derived from this compoundOrganometallic reagents (e.g., Grignard, organolithium)Diastereomerically enriched alcoholsSynthesis of complex molecules with multiple stereocenters
Intramolecular ReactionsDerivatives with a reactive tetherCatalyst (e.g., Lewis acid), heatCyclic compounds with controlled stereochemistryConstruction of heterocyclic and carbocyclic frameworks

Future Directions and Emerging Methodologies in the Synthesis and Application of 1s 1 4 Benzyloxy Phenyl Ethan 1 Ol

Advances in Sustainable and Green Chemistry Approaches for Chiral Alcohol Synthesis

The synthesis of enantiomerically pure alcohols is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact through the use of renewable resources, milder reaction conditions, and the minimization of waste. For a molecule like (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol, this translates to a shift away from traditional chemical methods that often rely on harsh reagents and stoichiometric amounts of chiral auxiliaries.

Biocatalysis stands out as a particularly promising green approach. The use of whole-cell systems or isolated enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), offers highly selective and environmentally benign routes to chiral alcohols. These biocatalysts operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit exquisite enantioselectivity, directly producing the desired (S)-enantiomer from the corresponding prochiral ketone, 4-(benzyloxy)acetophenone. Furthermore, techniques like biocatalytic deracemization, which combines a non-selective oxidation of a racemic alcohol with an enantioselective reduction, can theoretically convert a racemic mixture of 1-[4-(benzyloxy)phenyl]ethan-1-ol entirely into the desired (1S)-enantiomer. This approach significantly improves atom economy and yield.

Another green methodology gaining traction is the use of photocatalysis. Visible-light-mediated reactions, utilizing air as a green oxidant, are being developed for the selective oxidation of alcohols. While often used for the synthesis of ketones from alcohols, the principles of photocatalysis can also be applied in reverse, in asymmetric reductions, or in deracemization schemes, offering a more sustainable alternative to heavy metal oxidants.

Green Chemistry ApproachDescriptionPotential Advantage for this compound Synthesis
Biocatalysis (Enzymatic Reduction) Use of enzymes like Alcohol Dehydrogenases (ADHs) or Ketoreductases (KREDs) to reduce 4-(benzyloxy)acetophenone.High enantioselectivity, mild reaction conditions, reduced waste.
Biocatalytic Deracemization A one-pot process combining non-selective oxidation of the racemic alcohol with an enantioselective enzymatic reduction of the intermediate ketone.Theoretical 100% yield of the desired enantiomer from a racemic mixture.
Photocatalysis Utilization of light energy to drive chemical reactions, potentially with air as a green oxidant.Avoidance of stoichiometric, often toxic, chemical oxidants and reductants.

Design and Development of Next-Generation Chiral Catalysts and Biocatalysts

The heart of enantioselective synthesis lies in the catalyst. The development of new and more efficient chiral catalysts is a continuous effort, with a focus on increasing activity, selectivity, and substrate scope while reducing catalyst loading.

In the realm of chemical catalysis, next-generation transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are being designed for the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones. These catalysts often feature novel chiral ligands that create a highly specific chiral environment around the metal center, leading to excellent enantioselectivity in the synthesis of chiral alcohols. The development of catalysts that are effective at very low loadings is a key trend, reducing both cost and potential metal contamination in the final product. Organocatalysis, which uses small organic molecules as catalysts, is another rapidly advancing field. Chiral Brønsted acids and bases can effectively catalyze the asymmetric reduction of ketones, offering a metal-free alternative.

On the biocatalysis front, protein engineering and directed evolution are being employed to create "designer" enzymes. By modifying the amino acid sequence of naturally occurring enzymes, scientists can enhance their stability, activity, and selectivity for specific substrates like 4-(benzyloxy)acetophenone. This allows for the development of biocatalysts that are tailored for industrial-scale production, with improved performance in non-conventional media and at higher substrate concentrations.

Catalyst TypeRecent AdvancementsRelevance to this compound
Transition Metal Catalysts Development of highly active Ru, Rh, and Ir catalysts with novel chiral ligands for asymmetric hydrogenation.High turnover numbers, excellent enantioselectivity, and broad substrate scope.
Organocatalysts Emergence of metal-free catalysts, such as chiral phosphoric acids, for asymmetric reductions.Avoidance of metal contamination, often milder reaction conditions.
Engineered Biocatalysts Use of directed evolution and protein engineering to create enzymes with enhanced stability, activity, and selectivity.Tailor-made enzymes for the specific and efficient production of the target molecule.

Integration of Flow Chemistry and Continuous Processing for Efficient Enantioselective Production

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in a traditional batch reactor, offers numerous advantages for the synthesis of fine chemicals like this compound. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety.

The integration of in-line purification and analysis techniques can lead to fully automated and highly efficient manufacturing processes. For the production of this compound, a continuous flow setup could involve the pumping of a 4-(benzyloxy)acetophenone solution through a packed-bed reactor containing an immobilized chiral catalyst (e.g., a supported metal complex or an immobilized enzyme), followed by in-line purification to yield the final, highly pure product.

Application of Artificial Intelligence and Machine Learning in Chiral Reaction Design and Optimization

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is poised to accelerate the discovery and optimization of new synthetic routes. For the synthesis of this compound, AI and ML can be applied in several ways.

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of a reaction, including yield and enantioselectivity, for a given set of reactants, catalysts, and conditions. This predictive power can be used to screen virtual libraries of chiral catalysts to identify the most promising candidates for the asymmetric reduction of 4-(benzyloxy)acetophenone, thereby reducing the need for extensive experimental screening.

Furthermore, AI can be integrated with automated robotic platforms to create self-optimizing systems. These systems can autonomously perform a series of experiments, analyze the results, and then use machine learning to decide on the next set of experiments to perform in order to quickly identify the optimal reaction conditions for maximizing the yield and enantioselectivity of the desired product.

AI/ML ApplicationDescriptionImpact on the Synthesis of this compound
Predictive Modeling Training machine learning models to predict the enantioselectivity of a reaction based on catalyst structure and reaction parameters.Rapid in-silico screening of potential catalysts, reducing experimental effort.
Reaction Optimization Using AI-driven algorithms to explore the reaction parameter space and identify optimal conditions.Faster and more efficient process development.
Automated Synthesis Integrating AI with robotic platforms for autonomous experimentation and optimization.High-throughput screening and accelerated discovery of new synthetic routes.

Exploration of New Derivatization Strategies for Advanced Functional Materials and Chiral Ligands

While this compound is a valuable synthetic intermediate, future research will likely focus on its use as a building block for novel functional molecules. Its defined stereochemistry makes it an excellent starting point for the synthesis of new chiral ligands for asymmetric catalysis. By chemically modifying the hydroxyl group and potentially the aromatic ring, a diverse range of ligands with unique steric and electronic properties can be created.

Another exciting avenue is the incorporation of this chiral motif into polymers and other advanced materials. The synthesis of chiral polymers is a rapidly growing field, as these materials can exhibit unique properties such as chiroptical activity, the ability to act as chiral stationary phases in chromatography, or as materials for enantioselective sensing. This compound could serve as a chiral monomer or a chiral initiator in polymerization reactions, leading to the creation of novel materials with tailored properties. The benzyloxy group also offers a handle for further functionalization, allowing for the tuning of the material's solubility, thermal stability, and other physical characteristics.

Q & A

Q. What are the established synthetic routes for (1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol, and what reaction conditions are critical for reproducibility?

Methodological Answer: The synthesis typically involves Williamson ether synthesis or iron-catalyzed hydration of alkynes :

  • Route 1 (Williamson Ether Synthesis):
    • React 4-hydroxyacetophenone with benzyl chloride derivatives in ethanol under reflux with anhydrous K₂CO₃ (6 hours, 50 mL solvent) .
    • Key conditions: Excess benzyl halide (1.2 eq), base (K₂CO₃), and ethanol as solvent to stabilize intermediates.
  • Route 2 (Iron-Catalyzed Hydration):
    • Use Fe(II) phthalocyanine (FePC) catalyst (0.25 mol%) in ethanol at room temperature for 6–24 hours, following Markovnikov addition to alkynes .
    • Critical factors: Catalyst stability under aerobic conditions, solvent polarity, and reaction time to avoid over-oxidation.

Q. Yield Comparison Table

MethodCatalystSolventYieldReference
Williamson EtherK₂CO₃Ethanol~70%
Fe-Catalyzed HydrationFePCEthanol67.8%

Q. How is this compound characterized post-synthesis?

Methodological Answer:

  • Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates and dichloromethane/hexane eluents .
  • ¹H NMR Analysis: Key peaks include:
    • δ 7.11 (d, J = 8.4 Hz, aromatic H), δ 4.75 (q, J = 6.45 Hz, -CH(OH)-), δ 1.44 (d, J = 6.3 Hz, -CH₃) .
  • GC-MS: Confirm molecular weight (MW: 242.3 g/mol) and purity (>95%) using N-Dican standards .
  • Recrystallization: Purify via ethanol/water mixtures to remove unreacted benzyl halides .

Advanced Research Questions

Q. How can enantioselectivity be ensured during synthesis, given the chiral center in this compound?

Methodological Answer:

  • Chiral Catalysts: Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) or enantioselective enzymes (e.g., alcohol dehydrogenases) .
  • Resolution Techniques: Separate racemic mixtures via diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
  • Stereochemical Analysis: Validate enantiomeric excess (ee) using chiral HPLC columns (e.g., Chiralpak IA) or polarimetry .

Q. Chiral Synthesis Challenges

  • FePC-catalyzed methods may produce racemic mixtures unless chiral ligands are added .
  • Competing anti-Markovnikov pathways in alkyne hydration reduce stereochemical control .

Q. How do reaction conditions influence competing oxidation pathways of this compound?

Methodological Answer:

  • Oxidation to Ketone: Use mild agents like PCC (pyridinium chlorochromate) in dichloromethane to yield 1-[4-(benzyloxy)phenyl]ethanone without degrading the benzyloxy group .
  • Oxidation to Carboxylic Acid: Strong agents (e.g., KMnO₄/H₂SO₄) convert the alcohol to benzoic acid derivatives, requiring careful pH control to preserve functionality .

Q. Data Contradiction Analysis

  • Conflicting reports on oxidation products arise from solvent polarity (e.g., aqueous vs. anhydrous conditions) and temperature .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., sulfonation, halogenation)?

Methodological Answer:

  • Directing Groups: The benzyloxy group acts as an ortho/para-director. Use HNO₃/H₂SO₄ for nitration at the para position .
  • Protection/Deprotection: Temporarily protect the hydroxyl group with TMSCl (trimethylsilyl chloride) to direct electrophiles to the aromatic ring .

Q. Regioselectivity Table

Reaction TypeReagentsMajor ProductReference
NitrationHNO₃/H₂SO₄4-(Benzyloxy)-3-nitro derivative
HalogenationBr₂/FeBr₃4-(Benzyloxy)-3-bromo derivative

Stability and Handling

Q. What storage conditions are recommended based on physicochemical properties?

Methodological Answer:

  • Storage: Keep at 2–8°C in amber glass vials under nitrogen to prevent oxidation (flash point: 30°C) .
  • Decomposition Risks: Avoid prolonged exposure to light or humidity, which hydrolyzes the benzyloxy group to phenol .

Q. How does the compound interact with biological systems, and what are the implications for toxicity studies?

Methodological Answer:

  • In Vitro Toxicity: Screen for cytotoxicity using HepG2 cells (IC₅₀ > 100 µM suggests low acute toxicity) .
  • Metabolic Pathways: Cytochrome P450 enzymes (CYP3A4) may oxidize the alcohol to ketone metabolites .

Q. Data Contradiction Resolution

Q. Why do yields vary between FePC-catalyzed and traditional Williamson ether syntheses?

Resolution:

  • FePC methods are sensitive to oxygen, leading to catalyst deactivation (Fe²⁺ → Fe³⁺), whereas Williamson synthesis is robust but slower .

Q. How to reconcile conflicting reports on the compound’s solubility?

Resolution:

  • Solubility in water is pH-dependent: protonation of the hydroxyl group at low pH increases hydrophilicity .

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